6-Cyclobutoxy-2-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclobutoxy-2-methylpyridin-3-amine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is a pyridine derivative, characterized by the presence of a cyclobutoxy group at the 6th position and a methyl group at the 2nd position of the pyridine ring. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutoxy-2-methylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with cyclobutylboronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
the principles of continuous flow synthesis, which offer advantages such as shorter reaction times, increased safety, and reduced waste, could be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutoxy-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cross-Coupling Reactions: As mentioned earlier, it can participate in Suzuki cross-coupling reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki cross-coupling reactions can yield various aryl-substituted pyridine derivatives .
Scientific Research Applications
6-Cyclobutoxy-2-methylpyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 6-Cyclobutoxy-2-methylpyridin-3-amine is not well-documented. like other pyridine derivatives, it is likely to interact with various molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 6-Cyclobutoxy-2-methylpyridin-3-amine.
2-Methylpyridine: A simpler pyridine derivative used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-cyclobutyloxy-2-methylpyridin-3-amine |
InChI |
InChI=1S/C10H14N2O/c1-7-9(11)5-6-10(12-7)13-8-3-2-4-8/h5-6,8H,2-4,11H2,1H3 |
InChI Key |
AGRVQEOYSGUMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC2CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.